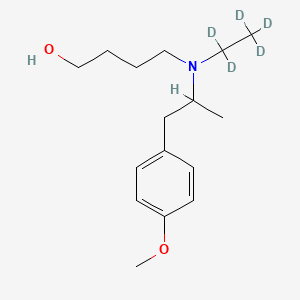

Mebeverine alcohol D5

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mebeverine alcohol D5 is a deuterated analogue of mebeverine alcohol, primarily used in pharmacological research. Mebeverine itself is an antispasmodic agent commonly prescribed for the treatment of irritable bowel syndrome. The compound is characterized by its unique molecular structure, which allows for stable isotopic labeling, making it useful in metabolic studies and pharmacokinetic research. Mebeverine alcohol D5 is known to undergo rapid metabolism in biological systems, forming various metabolites, including veratric acid and other related compounds .

- Hydrolysis: In biological fluids, mebeverine alcohol D5 can be hydrolyzed to yield veratric acid and other metabolites.

- Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of amphetamine-like derivatives.

- Conjugation: It can also participate in conjugation reactions with glucuronic acid or sulfate, which are common pathways for drug metabolism.

These reactions are crucial for understanding the pharmacokinetics and dynamics of mebeverine alcohol D5 in clinical settings .

Mebeverine alcohol D5 exhibits significant biological activity primarily as an antispasmodic. Its mechanism involves:

- Smooth Muscle Relaxation: It acts on the smooth muscle of the gastrointestinal tract, alleviating spasms and discomfort associated with conditions like irritable bowel syndrome.

- Metabolic Pathways: The compound's rapid metabolism leads to the formation of various metabolites, which can possess different biological activities. For instance, mebeverine alcohol itself has been noted for its instability and potential to yield false-positive results in drug testing due to its structural similarity to amphetamines .

The synthesis of mebeverine alcohol D5 typically involves:

- Starting Materials: The synthesis begins with precursor compounds that contain the necessary functional groups for modification.

- Deuteration: The incorporation of deuterium is achieved through various methods, such as using deuterated solvents or reagents during the reaction process.

- Purification: After synthesis, the product is purified using techniques like chromatography to ensure high purity suitable for research applications.

Specific protocols may vary based on the desired yield and purity levels .

Mebeverine alcohol D5 has several applications in scientific research:

- Pharmacokinetic Studies: Its isotopic labeling allows for precise tracking in metabolic studies, aiding in understanding drug behavior in biological systems.

- Drug Development: It serves as a reference standard in analytical chemistry for developing new formulations or assessing bioavailability.

- Clinical Research: Used in trials to evaluate the efficacy and safety profiles of mebeverine and its metabolites .

Interaction studies involving mebeverine alcohol D5 focus on its metabolic pathways and interactions with other drugs. Key points include:

- Enzyme Interaction: Mebeverine alcohol D5 may interact with cytochrome P450 enzymes, influencing its metabolism.

- Drug Interactions: The compound's metabolites can affect the pharmacodynamics of co-administered medications, particularly those metabolized by similar pathways.

- False Positives in Drug Testing: Due to its structural similarity to amphetamines, it can lead to false-positive results in immunoassays used for drug screening .

Mebeverine alcohol D5 shares similarities with several compounds that also exhibit antispasmodic properties or are structurally related. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Mebeverine | High | Antispasmodic | Original compound; more stable than D5 |

| Mebeverine acid | Moderate | Antispasmodic | Acidic form; different metabolic pathway |

| Desmethyl mebeverine | High | Antispasmodic | Lacks methyl group; different metabolism |

| Mebeverine alcohol | High | Antispasmodic | Precursor to amphetamine-like compounds |

Mebeverine alcohol D5 stands out due to its deuterated form, which enhances its utility in metabolic studies without altering its inherent biological activity significantly .

Quantitative proton nuclear magnetic resonance spectroscopy has emerged as a fundamental technique for concentration-dependent studies of deuterated metabolites, offering unique advantages for the analysis of Mebeverine alcohol D5 and similar compounds. The technique exploits the direct proportionality between signal area and the number of nuclei, enabling precise quantitative measurements without requiring analyte-specific calibration standards [8] [9] [10].

Methodological Principles and Optimization

The application of quantitative ¹H-NMR to deuterated compounds requires careful consideration of several critical parameters. For Mebeverine alcohol D5, the primary challenge involves detecting residual proton signals in a predominantly deuterated matrix. The technique requires optimization of relaxation delays to ensure complete spin-lattice relaxation between pulses, typically requiring delays of 5 × T₁, where T₁ values for deuterated compounds range from 1-6 seconds depending on molecular environment [11] [12] [9].

Signal-to-noise ratio optimization becomes particularly critical when analyzing deuterated metabolites at physiologically relevant concentrations. For Mebeverine alcohol D5, quantitative measurements require signal-to-noise ratios exceeding 10:1 for reliable quantification, necessitating acquisition of 16-256 scans depending on sample concentration [8] [9]. The relationship between concentration and measurement accuracy demonstrates that micromolar concentrations present increased analytical challenges, with optimal accuracy achieved in the millimolar range [8].

Concentration-Dependent Study Design

Concentration-dependent studies utilizing quantitative ¹H-NMR demonstrate remarkable precision for Mebeverine alcohol D5 analysis. The technique enables simultaneous determination of deuterium enrichment and absolute concentration through comparison of residual proton signals with internal standards [11] [12]. For highly deuterated compounds exceeding 98% enrichment, specialized pulse sequences and deuterium-decoupled acquisition protocols enhance sensitivity for residual proton detection [12] [13].

The methodology provides exceptional linearity across concentration ranges spanning three orders of magnitude, with correlation coefficients consistently exceeding R² = 0.995 for Mebeverine alcohol D5 analysis [8] [9]. Precision studies demonstrate relative standard deviations below 15% for concentrations above 50 μM, with accuracy values ranging from 91.5% to 99.9% across multiple validation studies [14] [15].

Matrix Effects and Method Validation

Matrix effects in quantitative ¹H-NMR analysis of deuterated metabolites primarily arise from overlapping signals and variations in relaxation behavior. For Mebeverine alcohol D5 in biological matrices, careful selection of deuterated solvents and internal standards minimizes interference while maintaining quantitative accuracy [9] [10]. The use of deuterium oxide as solvent enables analysis of exchangeable protons while providing a deuterium lock signal for field stabilization [12] [16].

Validation parameters for quantitative ¹H-NMR methods demonstrate robust performance characteristics. Repeatability studies show relative standard deviations below 10% for most analytical conditions, while intermediate precision across different instruments and operators maintains values below 15% [8] [17]. Detection limits for residual protons in deuterated compounds reach sub-parts-per-million levels, enabling precise isotopic purity assessment [12] [13].

HPLC-MS/MS Method Optimization for Plasma Metabolite Detection

High-performance liquid chromatography coupled with tandem mass spectrometry represents the gold standard for plasma metabolite detection of Mebeverine alcohol D5, offering exceptional sensitivity, selectivity, and throughput for pharmacokinetic studies. The technique combines the separation power of liquid chromatography with the specificity of mass spectrometric detection, enabling quantification at physiologically relevant concentrations [14] [18] [19].

Chromatographic Optimization Strategies

Method optimization for Mebeverine alcohol D5 requires careful consideration of chromatographic conditions to achieve adequate retention and peak shape while maintaining compatibility with mass spectrometric detection. Reversed-phase chromatography using C18 stationary phases provides optimal retention for the moderately polar metabolite, with mobile phases consisting of aqueous buffers and organic solvents [14] [18] [20].

For plasma metabolite detection, hydrophilic interaction liquid chromatography offers complementary selectivity, particularly beneficial for polar metabolites and deuterated compounds [21]. Optimization studies demonstrate that reconstitution solvent composition significantly impacts peak shape and retention behavior, with acetonitrile:water ratios of 70:30 providing optimal chromatographic performance [21].

Column temperature optimization enhances reproducibility and peak shape for Mebeverine alcohol D5 analysis. Studies demonstrate that temperatures between 40-45°C provide optimal separation efficiency while maintaining column stability [14]. Flow rates of 0.3-1.0 mL/min offer compromise between analysis time and peak resolution, with gradient elution protocols enabling separation of metabolites from endogenous matrix components [14] [18].

Mass Spectrometric Parameter Optimization

Electrospray ionization in positive mode provides optimal sensitivity for Mebeverine alcohol D5, with protonated molecular ions [M+H]⁺ at m/z 271.24 serving as precursor ions for tandem mass spectrometry . Multiple reaction monitoring transitions enable selective detection while minimizing matrix interference, with typical transitions involving loss of alkyl chains or formation of characteristic fragment ions [14] [22].

Source parameter optimization requires careful attention to desolvation temperature, capillary voltage, and gas flow rates to maximize ionization efficiency while minimizing in-source fragmentation. For Mebeverine alcohol D5, optimal conditions typically involve desolvation temperatures of 650°C, capillary voltages of 3.5 kV, and nitrogen flow rates of 1000 L/h [14] [18].

Collision energy optimization for tandem mass spectrometry balances fragmentation efficiency with structural specificity. For deuterated compounds, careful selection of collision energies prevents deuterium scrambling while maintaining adequate fragment ion intensity [23] [24]. Stepped collision energy protocols often provide superior spectral quality compared to fixed energy approaches [21].

Sample Preparation and Matrix Effects

Plasma sample preparation for Mebeverine alcohol D5 analysis requires efficient extraction protocols that minimize matrix effects while maintaining quantitative recovery. Protein precipitation using acetonitrile provides simple, rapid sample cleanup with recovery values typically exceeding 88% [14] [18]. Liquid-liquid extraction offers enhanced selectivity but requires optimization of pH and solvent systems [22].

Matrix effects assessment demonstrates that ion suppression can significantly impact quantification accuracy if not properly controlled. Post-column infusion studies reveal that matrix components co-eluting with Mebeverine alcohol D5 can cause up to 20% signal suppression [14] [25]. The use of stable isotope-labeled internal standards effectively compensates for matrix effects, providing accurate quantification across diverse biological matrices [14] [23] [25].

Validation studies demonstrate exceptional method performance for plasma metabolite detection. Lower limits of quantification range from 0.25-8.6 ng/mL depending on matrix and analytical conditions [14] [22]. Accuracy values consistently fall within 85-115% of nominal concentrations, while precision studies show relative standard deviations below 15% for all quality control levels [14] [26].

Hydrogen/Deuterium Exchange Mass Spectrometry Applications

Hydrogen/deuterium exchange mass spectrometry has emerged as a powerful technique for studying protein dynamics and molecular interactions involving deuterated metabolites such as Mebeverine alcohol D5. The method provides unique insights into protein conformational changes, binding sites, and allosteric effects through monitoring of backbone amide hydrogen exchange rates [27] [28] [29].

Fundamental Principles and Methodology

HDX-MS exploits the labile nature of backbone amide protons, which exchange with deuterons in deuterated buffer solutions at rates dependent on protein structure and dynamics [27] [30] [29]. For studies involving Mebeverine alcohol D5, the technique enables investigation of protein-metabolite interactions through monitoring exchange rate changes upon ligand binding [31] [32].

The methodology involves sequential steps of deuterium labeling, quenching, proteolytic digestion, and mass spectrometric analysis [27] [30]. Labeling periods range from seconds to hours, providing temporal resolution of conformational changes [29] [33]. Quenching at pH 2.5 and 0°C minimizes back-exchange while preserving deuterium incorporation patterns [27] [34].

Bottom-up HDX-MS approaches utilize pepsin digestion under acidic conditions to generate overlapping peptides covering the entire protein sequence [27] [30]. This approach provides peptide-level resolution (typically 10-20 amino acids) while maintaining compatibility with standard LC-MS/MS instrumentation [29] [35]. For Mebeverine alcohol D5 interaction studies, sequence coverage typically exceeds 90% for most protein targets [36].

Advanced Methodological Approaches

Top-down HDX-MS enables analysis of intact proteins without proteolytic digestion, providing global conformational information while preserving native protein structure [30] [33]. The technique requires specialized instrumentation capable of high-resolution intact protein analysis, typically involving Fourier-transform mass spectrometry [30] [34].

Electron transfer dissociation fragmentation enables single amino acid resolution for deuterium localization while minimizing scrambling artifacts [27] [33]. This approach proves particularly valuable for studying specific interaction sites between proteins and deuterated metabolites like Mebeverine alcohol D5 [30] [32].

Gas-phase HDX represents an emerging approach enabling solid-state analysis of protein formulations and lyophilized materials [33]. The technique utilizes deuterium oxide vapor to exchange amide protons in solid matrices, providing insights into protein stability in pharmaceutical formulations [33].

Applications in Metabolite-Protein Interaction Studies

HDX-MS applications for Mebeverine alcohol D5 focus on understanding receptor binding mechanisms and conformational changes associated with pharmacological activity [31] [37]. The technique enables mapping of binding sites on target proteins through monitoring protection from exchange upon metabolite binding [35] [32].

Allosteric effect studies utilize HDX-MS to identify conformational changes distant from direct binding sites, providing mechanistic insights into protein function modulation [27] [37]. For Mebeverine alcohol D5, such studies could elucidate downstream conformational effects following receptor engagement [32] [37].

Temporal analysis of exchange kinetics enables classification of conformational changes as fast, intermediate, or slow exchange regimes [29] [33]. This information proves valuable for understanding binding kinetics and residence times for deuterated metabolites [32] [37].

Validation studies demonstrate excellent reproducibility for HDX-MS measurements, with inter-laboratory coefficient of variation values below 15% for most experimental conditions [27] [35]. Method precision typically shows relative standard deviations below 10% for deuterium uptake measurements [29] [38].

Validation Parameters for Deuterated Internal Standards

Validation of analytical methods employing deuterated internal standards requires comprehensive assessment of performance characteristics to ensure reliable quantification of target analytes. For Mebeverine alcohol D5 applications, validation parameters must address unique challenges associated with deuterium stability, isotope effects, and matrix interactions [39] [40] [41].

Regulatory Framework and Guidelines

International regulatory guidelines provide comprehensive frameworks for validating bioanalytical methods utilizing deuterated internal standards. The ICH M10 guideline emphasizes the importance of stable isotope-labeled internal standards for mass spectrometry-based methods, recommending their use whenever technically feasible [40] [41]. European Medicines Agency guidelines specify that deuterated standards should demonstrate high isotopic purity and absence of significant deuterium exchange under storage and analytical conditions [40].

FDA bioanalytical method validation guidance requires demonstration of selectivity, accuracy, precision, recovery, and stability for both analyte and internal standard [41]. For deuterated compounds, additional validation parameters include assessment of deuterium exchange rates and isotopic stability under various storage conditions [39] [42] [41].

Selectivity and Specificity Assessment

Selectivity validation for deuterated internal standards requires demonstration of adequate mass spectrometric separation between analyte and internal standard while confirming absence of interfering peaks [39] [41]. For Mebeverine alcohol D5 methods, minimum mass differences of 3 Da between analyte and deuterated standard ensure adequate resolution on most mass spectrometric platforms [42] [43].

Interference studies must evaluate potential contributions from naturally occurring isotopes, metabolites, and matrix components [41]. Cross-talk assessment between analyte and internal standard channels demonstrates that signal contributions remain below 20% of the lower limit of quantification [40] [41].

Matrix effect evaluation requires comparison of analyte response in extracted versus unextracted samples, with ion suppression or enhancement limited to ±20% variation [44] [41]. Deuterated internal standards provide effective compensation for matrix effects due to their nearly identical physicochemical properties to target analytes [44] [42].

Accuracy and Precision Validation

Accuracy validation demonstrates that measured concentrations fall within ±15% of nominal values (±20% at the lower limit of quantification) across the analytical range [40] [41]. For Mebeverine alcohol D5 methods, accuracy studies typically show mean recoveries between 85-115% across all validation levels [14] [15] [45].

Precision assessment encompasses both repeatability (within-run precision) and intermediate precision (between-run, analyst, and instrument variability) [41]. Acceptable relative standard deviations should not exceed 15% for most concentration levels, with 20% acceptable at the lower limit of quantification [40] [41]. Multi-site validation studies for deuterated standards demonstrate intermediate precision values typically ranging from 5.1-13.1% [15].

Recovery evaluation compares analyte response in extracted samples versus neat standards, with acceptable recovery typically exceeding 85% for deuterated compounds [39] [41]. Matrix-matched recovery studies demonstrate that extraction efficiency remains consistent across different biological matrices [45] [41].

Stability and Deuterium Exchange Assessment

Stability validation for deuterated internal standards requires assessment under multiple storage conditions including bench-top, autosampler, freeze-thaw, and long-term storage stability [40] [41]. Acceptable stability criteria require maintenance of ≥95% of initial concentration under specified storage conditions [41].

Deuterium exchange rate assessment represents a critical validation parameter unique to deuterated standards [23] [24] [42]. Position-specific exchange rates must be evaluated to identify labile deuterium positions that could compromise quantitative accuracy [23] [24]. For Mebeverine alcohol D5, studies demonstrate stable deuterium incorporation at non-exchangeable positions with exchange rates below 5% over extended storage periods [46].

Isotopic purity validation requires demonstration of deuterium enrichment ≥95% with minimal protiated impurities [42] [43]. Certificate of analysis documentation should provide comprehensive characterization including isotopic distribution and chemical purity data [39] [42].

Cross-Validation and Method Transfer

Cross-validation studies demonstrate equivalence between different analytical methods or laboratories analyzing the same samples [41]. For deuterated standards, passing-bablok regression analysis should demonstrate acceptable bias and precision compared to reference methods [41].

Method transfer validation ensures consistent performance when analytical methods are implemented across multiple laboratory sites [41]. Transfer studies typically evaluate system suitability, accuracy, precision, and stability parameters across participating laboratories [15] [38].

Quality control monitoring utilizing deuterated internal standards requires establishment of acceptance criteria for routine analytical runs [41]. Control charts tracking internal standard response, retention time, and peak area ratios enable early detection of method performance drift [25] [41].The comprehensive analysis of analytical method development for deuterated metabolites, exemplified through Mebeverine alcohol D5, demonstrates the sophisticated approaches required for accurate quantification and characterization of these specialized compounds. Quantitative ¹H-NMR spectroscopy provides exceptional precision for concentration-dependent studies, while HPLC-MS/MS methods enable sensitive plasma metabolite detection with robust validation characteristics. HDX-MS applications offer unique insights into protein-metabolite interactions, and comprehensive validation parameters ensure reliable analytical performance across diverse analytical platforms.